

Application Note and Protocol: Synthesis of Dimethyl 5-Nitroisophthalate

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Compound of Interest

Compound Name: 5-Nitroisophthalic acid

Cat. No.: B126730

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dimethyl 5-nitroisophthalate is a crucial intermediate in the synthesis of various pharmaceuticals, including non-ionic X-ray contrast media like Iopamidol, Iohexol, and Ioversol. [1][2] Its preparation from **5-nitroisophthalic acid** is a fundamental esterification reaction. This document provides a detailed protocol for this synthesis, focusing on the widely used Fischer-Speier esterification method. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an excess of alcohol.[3]

Reaction Scheme:

The synthesis of dimethyl 5-nitroisophthalate from **5-nitroisophthalic acid** proceeds via a Fischer esterification reaction. In this process, the two carboxylic acid groups of **5-nitroisophthalic acid** react with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to form the corresponding dimethyl ester and water.

Chemical Equation:

$$\text{O}_2\text{N}-\text{C}_6\text{H}_3(\text{COOH})_2 + 2 \text{CH}_3\text{OH} \rightleftharpoons \text{O}_2\text{N}-\text{C}_6\text{H}_3(\text{COOCH}_3)_2 + 2 \text{H}_2\text{O}$$

(**5-Nitroisophthalic acid** + Methanol \rightleftharpoons Dimethyl 5-nitroisophthalate + Water)

Experimental Protocol:

This protocol is based on established laboratory procedures for the Fischer esterification of **5-nitroisophthalic acid**.^{[1][2][4]}

Materials and Equipment:

- **5-Nitroisophthalic acid**
- Methanol (anhydrous)
- Concentrated sulfuric acid (98%)
- Deionized water
- Sodium bicarbonate (for neutralization in alternative procedures)
- Dichloromethane and Methanol for TLC
- 100 mL three-necked round-bottomed flask
- Condenser
- Electric stirrer or magnetic stirrer with stir bar
- Thermometer or temperature probe
- Heating mantle or oil bath
- Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
- Beakers and other standard laboratory glassware
- Thin Layer Chromatography (TLC) plates and chamber
- Drying oven or vacuum desiccator

Safety Precautions:

- Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab

coat, and acid-resistant gloves.

- Methanol: Flammable and toxic. Avoid inhalation and contact with skin. Work in a well-ventilated area or fume hood.
- The reaction should be performed in a fume hood.

Procedure:

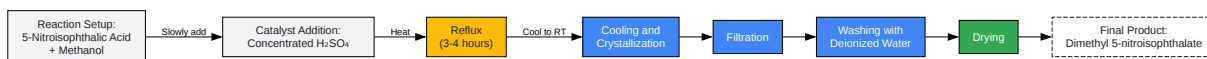
- **Reaction Setup:** In a 100 mL three-necked round-bottomed flask equipped with a condenser, electric stirrer, and thermometer, add 5.0 g of **5-nitroisophthalic acid**.
- **Addition of Methanol:** To the flask, add 33.3 mL of methanol. Stir the mixture at room temperature until the solid is completely dissolved, which should result in a clear, colorless solution. This should take approximately 3 minutes.^[4]
- **Catalyst Addition:** Slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise to the stirring solution. An exothermic reaction may occur.
- **Reaction:** Heat the mixture to reflux and maintain this temperature for approximately 3 to 4 hours.^{[1][4]}
- **Monitoring the Reaction:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system of dichloromethane:methanol (10:1 v/v).^[4]
- **Crystallization and Isolation:** After the reaction is complete, cool the flask to room temperature. A white solid precipitate of dimethyl 5-nitroisophthalate should form.^[4]
- **Filtration:** Collect the solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the filter cake with a small amount of deionized water to remove any remaining acid and methanol.^{[1][4]}
- **Drying:** Dry the purified product in a drying oven or a vacuum desiccator. The final product should be white to light yellow crystals.^[5]

Data Presentation:

The following table summarizes the quantitative data from various reported syntheses of dimethyl 5-nitroisophthalate.

Parameter	Value	Reference
Starting Material	5-Nitroisophthalic Acid	[1][4]
Reagents	Methanol, Sulfuric Acid	[1][4]
Reaction Time	3 - 4 hours	[1][4]
Reaction Temperature	Reflux	[1][4]
Product	Dimethyl 5-nitroisophthalate	[1][4]
Appearance	White to light yellow powder/crystals	[4][5]
Yield	85.2% - 98%	[1][4]
Melting Point	123.0 to 126.0 °C	[5]
Molecular Formula	C ₁₀ H ₉ NO ₆	[4]
Molecular Weight	239.18 g/mol	[4]

Experimental Workflow Diagram:



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Caption: Workflow for the synthesis of dimethyl 5-nitroisophthalate.

Alternative Procedures and Considerations:

While the above protocol is straightforward and high-yielding, other methods exist. One alternative involves using a two-phase system with toluene and methanol, which can aid in product purification.[6][7][8] In this variation, after the reaction, the organic phase is washed

with water and a sodium bicarbonate solution to neutralize the acid before crystallization.[6][7][8]

It is important to note that using a large excess of methanol can favor the formation of the desired diester and minimize the presence of the monomethyl ester impurity, which can be a concern in pharmaceutical applications.[6][7][8] The purity of the final product is critical, especially when it is intended for use in the synthesis of active pharmaceutical ingredients.

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